1-(4-Chloro-3-ethylphenyl)propan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-chloro-3-ethylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c1-3-8-7-9(11(13)4-2)5-6-10(8)12/h5-7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZHIGBZMJDEOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)C(=O)CC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chlorination of Ethylbenzene:ethylbenzene Can Be Chlorinated Using Chlorine Cl₂ in the Presence of a Lewis Acid Catalyst, Such As Iron Iii Chloride Fecl₃ or Aluminum Chloride Alcl₃ .ncert.nic.inthe Ethyl Group is an Ortho , Para Director. Therefore, the Reaction Will Yield a Mixture of 1 Chloro 2 Ethylbenzene Ortho Product and 1 Chloro 4 Ethylbenzene Para Product .
Reaction: C₆H₅CH₂CH₃ + Cl₂ --(FeCl₃)--> o-ClC₆H₄CH₂CH₃ + p-ClC₆H₄CH₂CH₃
The ortho and para isomers typically have different physical properties, such as boiling points, which allows for their separation by fractional distillation.
Friedel Crafts Ethylation of Chlorobenzene:alternatively, Chlorobenzene Can Be Ethylated Via a Friedel Crafts Alkylation Reaction Using an Ethylating Agent Like Chloroethane Ch₃ch₂cl and a Lewis Acid Catalyst Alcl₃ .libretexts.orgthe Chlorine Atom is Also an Ortho , Para Directing Group, Leading to the Same Mixture of Ortho and Para Isomers.
Reaction: C₆H₅Cl + CH₃CH₂Cl --(AlCl₃)--> o-ClC₆H₄CH₂CH₃ + p-ClC₆H₄CH₂CH₃
A significant drawback of Friedel-Crafts alkylation is the potential for polyalkylation, as the newly introduced alkyl group activates the ring towards further substitution. libretexts.org Careful control of reaction conditions is necessary to minimize this side reaction.
Once the 1-chloro-2-ethylbenzene precursor is obtained and purified, the final step to produce 1-(4-chloro-3-ethylphenyl)propan-1-one is a Friedel-Crafts acylation. wikipedia.orgyoutube.com In this reaction, 1-chloro-2-ethylbenzene is treated with an acylating agent, such as propionyl chloride (CH₃CH₂COCl) or propionic anhydride ((CH₃CH₂CO)₂O), in the presence of a Lewis acid catalyst like AlCl₃. youtube.com The incoming acyl group will be directed to the position para to the chloro group, which is the most sterically accessible and electronically favorable position, yielding the desired product. youtube.com
Synthesis of Acylating Agents
Synthesis of Propanoyl Chloride
Propanoyl chloride, also known as propionyl chloride, is the acyl chloride derivative of propionic acid and is a highly reactive compound used extensively in organic synthesis. study.comwikipedia.org It is typically prepared by the reaction of propanoic acid with various chlorinating agents. The general principle involves the substitution of the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom. chemguide.co.uklibretexts.org
Several standard laboratory and industrial methods are employed for its synthesis:
Reaction with Thionyl Chloride (SOCl₂) : This is one of the most convenient laboratory methods. Propanoic acid is treated with thionyl chloride, often with gentle heating. study.comquora.com A significant advantage of this method is that the by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the resulting propanoyl chloride by distillation. chemguide.co.uklibretexts.org
Reaction with Phosphorus Halides : Phosphorus pentachloride (PCl₅) and phosphorus trichloride (PCl₃) are also effective reagents for this conversion. chemguide.co.ukpressbooks.pubchemicalbook.com The reaction with PCl₅ occurs readily at room temperature and produces propanoyl chloride along with phosphorus oxychloride (POCl₃) and hydrogen chloride. chemguide.co.ukquora.com When PCl₃ is used, the reaction requires a 3:1 molar ratio of the carboxylic acid to the reagent, and the by-product is phosphorous acid (H₃PO₃). chemguide.co.ukpressbooks.pub
Reaction with Oxalyl Chloride ((COCl)₂) : Treating dry propionic acid with oxalyl chloride provides another route to propanoyl chloride. The reaction can be vigorous, evolving hydrogen chloride gas. Subsequent gentle reflux and distillation yield the final product. prepchem.com
Industrial Production : On an industrial scale, propanoyl chloride is often produced by the chlorination of propionic acid using phosgene (COCl₂). wikipedia.org
The choice of chlorinating agent can depend on the scale of the reaction, the desired purity, and the ease of separation from by-products.
Table 1: Common Syntheses of Propanoyl Chloride from Propanoic Acid
| Chlorinating Agent | Reaction By-products | Key Features |
|---|---|---|
| Thionyl Chloride (SOCl₂) | SO₂, HCl | Gaseous by-products simplify purification. chemguide.co.uklibretexts.org |
| Phosphorus Pentachloride (PCl₅) | POCl₃, HCl | Reaction is typically fast and occurs in the cold. chemguide.co.uk |
| Phosphorus Trichloride (PCl₃) | H₃PO₃ | Less dramatic reaction than with PCl₅. chemguide.co.uk |
| Oxalyl Chloride ((COCl)₂) | CO, CO₂, HCl | Reaction is vigorous; by-products are gaseous. prepchem.com |
Synthesis of Propanoic Anhydride
Propanoic anhydride, also known as propionic anhydride, is another key acylating agent. wikipedia.org It can be prepared through several synthetic routes, primarily involving the dehydration of propionic acid or reactions involving propanoyl chloride.
Dehydration of Propionic Acid : The industrial synthesis of propanoic anhydride often involves the thermal dehydration of propionic acid, where water is removed by distillation to drive the reaction to completion. wikipedia.org Another method involves the dehydration of propionic acid using ketene. wikipedia.org
From Propanoyl Chloride : Propanoic anhydride can be synthesized by reacting propanoyl chloride with propionic acid or a salt of propionic acid, such as sodium propionate. pressbooks.pubreactory.applibretexts.org This reaction is a nucleophilic acyl substitution where the propionate or propionic acid acts as the nucleophile. pressbooks.pub When using propionic acid, a weak base like pyridine is often added to neutralize the HCl by-product. pressbooks.pub
Reppe Carbonylation : An alternative industrial process is the Reppe carbonylation of ethylene. This reaction involves ethylene, propionic acid, and carbon monoxide in the presence of a nickel carbonyl catalyst. wikipedia.orgacs.org
Other Laboratory Methods : Other reported laboratory preparations include distilling a mixture of dry calcium propionate with propionyl chloride and the reaction of propionic acid with oxalyl chloride, which can yield up to 51%. The dehydration of propionic acid using phosphorus pentoxide is also a viable method. reactory.app
Table 2: Selected Synthetic Routes to Propanoic Anhydride
| Reactants | Reagent/Catalyst | By-products | Method Type |
|---|---|---|---|
| Propionic Acid | Heat | Water | Thermal Dehydration wikipedia.org |
| Propionic Acid, Ethylene, Carbon Monoxide | Nickel Carbonyl | - | Reppe Carbonylation wikipedia.orgacs.org |
| Propanoyl Chloride, Propionic Acid | Pyridine (optional) | HCl | Acyl Substitution pressbooks.pubreactory.app |
| Propionic Acid | Ketene | Acetic Acid | Dehydration wikipedia.org |
Chemical Reactivity and Transformation Studies of 1 4 Chloro 3 Ethylphenyl Propan 1 One Derivatives
Reactions at the Carbonyl Group
The carbonyl group (C=O) is a primary site of reactivity in 1-(4-chloro-3-ethylphenyl)propan-1-one, owing to the polarity of the carbon-oxygen double bond. The carbon atom is electrophilic, making it susceptible to attack by nucleophiles, while the oxygen atom can be protonated, enhancing the electrophilicity of the carbon.
Nucleophilic Addition Reactions
Nucleophilic addition is a fundamental reaction of ketones, where a nucleophile attacks the electrophilic carbonyl carbon. This process breaks the π-bond of the carbonyl group, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol. youtube.com
A common example of nucleophilic addition is the Grignard reaction. Organomagnesium halides (Grignard reagents) act as potent carbon-based nucleophiles, adding to the carbonyl carbon to form a new carbon-carbon bond. For instance, the reaction of a propiophenone (B1677668) derivative with a Grignard reagent, followed by an acidic workup, yields a tertiary alcohol. youtube.com
Another key nucleophilic addition is the formation of cyanohydrins through the addition of hydrogen cyanide (HCN). Catalyzed by a base, the cyanide ion (CN⁻) attacks the carbonyl carbon, forming a cyanohydrin, a molecule containing both a hydroxyl (-OH) and a nitrile (-CN) group attached to the same carbon. youtube.com
Table 1: Examples of Nucleophilic Addition Reactions on Substituted Ketones
| Reactant | Nucleophile | Product Type |
|---|---|---|
| Aromatic Ketone | Grignard Reagent (R-MgX) | Tertiary Alcohol |
| Aromatic Ketone | Hydrogen Cyanide (HCN) | Cyanohydrin |
| Aromatic Ketone | Primary Amine (R-NH₂) | Imine |
Reductions to Propan-1-ol Derivatives
The carbonyl group of this compound can be reduced to a secondary alcohol, forming 1-(4-chloro-3-ethylphenyl)propan-1-ol. This transformation is commonly achieved using hydride-based reducing agents.
Sodium borohydride (NaBH₄) is a mild and selective reducing agent that readily reduces ketones to secondary alcohols. google.com The reaction typically proceeds in a protic solvent like methanol or ethanol. The hydride ion (H⁻) from NaBH₄ attacks the carbonyl carbon, and a subsequent workup with a proton source neutralizes the resulting alkoxide intermediate. google.com
Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent and can also be used for this transformation. However, due to its higher reactivity, it is less selective and must be used in anhydrous conditions.
Table 2: Reduction of Aromatic Ketones
| Ketone Derivative | Reducing Agent | Solvent | Product |
|---|---|---|---|
| Substituted Propiophenone | NaBH₄ | Methanol/Ethanol | Corresponding 1-Aryl-propan-1-ol |
| Substituted Propiophenone | LiAlH₄ | Diethyl Ether/THF | Corresponding 1-Aryl-propan-1-ol |
Formation of Oximes and Oxime Esters
Ketones react with hydroxylamine (B1172632) (NH₂OH) in a condensation reaction to form oximes. nih.gov This reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond characteristic of oximes. nih.gov The reaction is typically carried out in a weakly acidic medium to facilitate the dehydration step.
The resulting oximes can be further derivatized to form oxime esters. organic-chemistry.org Esterification can be achieved by reacting the oxime with carboxylic acids or their derivatives, such as acid chlorides. nih.govncsu.edu Modern methods often employ coupling agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) with a catalyst such as 4-(dimethylamino)pyridine (DMAP) to facilitate the reaction under mild conditions. organic-chemistry.org Oxime esters are a significant class of compounds with applications in various fields of chemistry. organic-chemistry.orgncsu.edu
Reactions Involving the Aromatic Ring
The benzene ring of this compound can undergo electrophilic aromatic substitution, and the alkyl side chains attached to it can also be functionalized.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The position of substitution on the ring of this compound is dictated by the directing effects of the existing substituents: the chloro group, the ethyl group, and the propanoyl group.
Chloro Group: Halogens are deactivating yet ortho, para-directing. The inductive effect of the electronegative chlorine atom withdraws electron density from the ring, making it less reactive than benzene. However, the lone pairs on the chlorine can be donated via resonance, stabilizing the intermediate carbocation (arenium ion) when the attack occurs at the ortho or para positions. byjus.com
Ethyl Group: Alkyl groups are activating and ortho, para-directing. They donate electron density to the ring through an inductive effect, which stabilizes the arenium ion intermediate and increases the ring's reactivity. wikipedia.org
Propanoyl Group: The acyl group is a deactivating and meta-directing substituent. Both its inductive and resonance effects withdraw electron density from the aromatic ring, particularly from the ortho and para positions, making the meta position the most favorable site for electrophilic attack. byjus.com
Table 3: Directing Effects of Substituents on the Aromatic Ring
| Substituent | Reactivity Effect | Directing Effect |
|---|---|---|
| -Cl (Chloro) | Deactivating | ortho, para |
| -CH₂CH₃ (Ethyl) | Activating | ortho, para |
| -C(O)CH₂CH₃ (Propanoyl) | Deactivating | meta |
Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), sulfonation (using SO₃/H₂SO₄), and Friedel-Crafts reactions. masterorganicchemistry.com
Functionalization of Alkyl Side Chains
The ethyl group on the aromatic ring possesses a benzylic carbon—the carbon atom directly attached to the ring. This position is particularly reactive and can be selectively functionalized. Benzylic C-H bonds are weaker than other alkyl C-H bonds due to the resonance stabilization of the resulting benzylic radical, cation, or anion.
One common reaction is benzylic oxidation. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can oxidize alkyl side chains. For an ethyl group, this reaction can proceed to form a carboxylic acid at the benzylic position, provided there is at least one hydrogen atom on that carbon. nih.gov Milder and more selective methods using catalysts like manganese have also been developed for benzylic oxidation to ketones. nih.gov
Another important reaction is benzylic halogenation, which typically proceeds via a free-radical mechanism. Reagents such as N-bromosuccinimide (NBS), often with a radical initiator like light or peroxide, can selectively introduce a bromine atom at the benzylic position of the ethyl group. This benzylic halide is a versatile intermediate for further synthetic transformations.
Oxidative Transformations of Aromatic Side Chains
The ethyl substituent on the aromatic ring of this compound represents a key site for oxidative functionalization. Specifically, the benzylic C-H bonds of the ethyl group are susceptible to oxidation to form a carbonyl group, transforming the ethylphenyl moiety into an acetylphenyl group. This conversion is a valuable synthetic strategy for creating more complex derivatives.
The selective oxidation of benzylic C-H bonds is a fundamental transformation in organic synthesis. nih.gov A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups. For the conversion of the ethyl side chain to an acetyl group, reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in combination with a co-oxidant, or other systems like sodium hypochlorite supported on silica gel, can be effective. researchgate.netepa.govnih.gov The propiophenone moiety already present on the ring is generally stable under these conditions, allowing for selective transformation of the ethyl group.
The general reaction involves the oxidation of the methylene group of the ethyl side chain, yielding 1-(4-chloro-3-acetylphenyl)propan-1-one. This transformation introduces a second ketone functionality, providing a diketone that can serve as a versatile intermediate for further synthetic elaborations, including the formation of heterocyclic structures.
| Oxidant/Catalyst System | Co-oxidant/Solvent | Typical Conditions | Product |
|---|---|---|---|
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (catalytic) | Mn(OAc)₃ | Mild conditions, short reaction times | 1-(4-Chloro-3-acetylphenyl)propan-1-one |
| Sodium Hypochlorite (NaOCl) / Silica Gel | DMSO (catalytic) | Heterogeneous, selective for benzylic alcohols but adaptable | 1-(4-Chloro-3-acetylphenyl)propan-1-one |
| Fe(NO₃)₃·9H₂O / N-hydroxyphthalimide (NHPI) | Acetonitrile, O₂ | Aerobic oxidation, moderate to good yields for alkylarenes | 1-(4-Chloro-3-acetylphenyl)propan-1-one |
Halogen Reactivity and Derivatization
The chlorine atom on the aromatic ring of this compound is a key functional group that can be modified through various reactions, enabling the synthesis of a wide array of derivatives.
The chloro substituent can be exchanged for another halogen, most commonly iodo or fluoro, through a process often referred to as an aromatic Finkelstein reaction. nih.gov This nucleophilic aromatic substitution is typically challenging for aryl chlorides due to the strength of the C-Cl bond. However, the presence of the electron-withdrawing propiophenone group para to the chlorine atom facilitates the reaction by activating the ring towards nucleophilic attack. wikipedia.org
The conversion of the aryl chloride to an aryl iodide is particularly valuable as iodides are more reactive substrates in cross-coupling reactions. This transformation is commonly achieved using an iodide salt, such as sodium iodide (NaI), in the presence of a copper(I) or nickel(II) catalyst. nih.govorganic-chemistry.org The choice of ligand, often a diamine for copper catalysis, is crucial for reaction efficiency. organic-chemistry.org Similarly, fluorination can be achieved using fluoride salts like potassium fluoride (KF) or cesium fluoride (CsF), often in polar aprotic solvents and sometimes requiring the aid of crown ethers to enhance the nucleophilicity of the fluoride ion. organic-chemistry.org
| Target Halogen | Reagents | Catalyst/Ligand | Solvent | Typical Conditions |
|---|---|---|---|---|
| Iodine | Sodium Iodide (NaI) | CuI / N,N'-Dimethylethylenediamine | Dioxane | 110 °C |
| Fluorine | Potassium Fluoride (KF) | 18-crown-6 | Dimethylformamide (DMF) | Elevated Temperature |
The chloro group of this compound allows it to serve as an electrophilic partner in various palladium-catalyzed cross-coupling reactions. While aryl chlorides are generally less reactive than the corresponding bromides and iodides, modern catalytic systems have been developed to effectively activate the C-Cl bond. acs.orgnih.gov These reactions are powerful tools for forming new carbon-carbon bonds.
Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent, such as an arylboronic acid or ester, to form a biaryl structure. The reaction requires a palladium catalyst, typically with bulky, electron-rich phosphine ligands (e.g., phosphine-based ligands) that facilitate the challenging oxidative addition step with the aryl chloride. A base, such as potassium phosphate (K₃PO₄), is essential for the transmetalation step. acs.orgnih.gov
Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl chloride with a terminal alkyne. The classic Sonogashira reaction uses a palladium catalyst and a copper(I) co-catalyst (e.g., CuI). wikipedia.org An amine base, such as triethylamine (Et₃N), is used to deprotonate the alkyne and serve as the solvent. Copper-free variants have also been developed to avoid the formation of alkyne homocoupling byproducts. libretexts.org
| Reaction Type | Coupling Partner | Catalyst System (Pd Source / Ligand) | Base | Solvent |
|---|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd₂(dba)₃ / FcPPh₂ | K₃PO₄ | Dioxane/H₂O |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF or DMF |
Condensation and Cyclization Reactions for Heterocyclic Systems
The ketone functional group in this compound is a versatile handle for constructing a variety of heterocyclic rings through condensation and cyclization reactions.
1,3,4-Oxadiazoles are an important class of heterocycles with various applications. While direct conversion is not typical, this compound can be converted into a suitable precursor for oxadiazole synthesis through a multi-step sequence. A plausible synthetic route involves:
Oxidation: The propanone side chain can be oxidized to a carboxylic acid, yielding 4-chloro-3-ethylbenzoic acid. This can be achieved using strong oxidizing agents.
Hydrazide Formation: The resulting carboxylic acid is then converted to its corresponding acid hydrazide (4-chloro-3-ethylbenzoyl hydrazide) by reaction with hydrazine hydrate, typically after an initial esterification step.
Cyclization: The acid hydrazide is a key intermediate that can be cyclized to form the 1,3,4-oxadiazole (B1194373) ring. This is commonly achieved by reacting the hydrazide with a one-carbon synthon, such as an orthoester, or by condensation with another carboxylic acid derivative in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).
This sequence transforms the propiophenone into a 2,5-disubstituted 1,3,4-oxadiazole, where one of the substituents is the 4-chloro-3-ethylphenyl group.
Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized through the Claisen-Schmidt condensation, which is a base-catalyzed aldol condensation between an aromatic ketone and an aromatic aldehyde that lacks α-hydrogens. wikipedia.org In this reaction, this compound serves as the ketone component.
The reaction is initiated by a base (e.g., NaOH or KOH) which deprotonates the α-carbon of the propiophenone (the methylene group), forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aromatic aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration (elimination of water) to yield the thermodynamically stable α,β-unsaturated ketone, which is the chalcone analogue. nih.govyoutube.com The reaction is versatile, allowing for the synthesis of a wide library of chalcones by varying the substituted aromatic aldehyde used in the condensation.
| Aldehyde Reactant | Base/Solvent | Product Name |
|---|---|---|
| Benzaldehyde | NaOH / Ethanol | (E)-1-(4-Chloro-3-ethylphenyl)-3-phenylprop-2-en-1-one |
| 4-Methoxybenzaldehyde | KOH / Ethanol | (E)-1-(4-Chloro-3-ethylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |
| 4-Nitrobenzaldehyde | NaOH / Ethanol | (E)-1-(4-Chloro-3-ethylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one |
| 2-Chlorobenzaldehyde | KOH / Ethanol | (E)-1-(4-Chloro-3-ethylphenyl)-3-(2-chlorophenyl)prop-2-en-1-one |
Pathways to Other Heterocyclic Scaffolds
The propiophenone scaffold of this compound serves as a versatile starting point for the synthesis of a variety of heterocyclic systems. The presence of a reactive carbonyl group and adjacent α-protons allows for a range of classical cyclization and condensation reactions. These transformations are fundamental in medicinal chemistry for the generation of diverse molecular architectures for biological screening. This section explores the potential synthetic routes to pyrazoles, pyrimidines, and isoxazoles starting from this compound, based on established chemical principles.
Synthesis of Pyrazole Derivatives
The Knorr pyrazole synthesis and related methodologies provide a reliable pathway for the conversion of β-dicarbonyl compounds or their synthetic equivalents into pyrazoles. For a propiophenone like this compound, a common strategy involves its initial conversion into a 1,3-dicarbonyl derivative. This can be achieved through a Claisen condensation with an appropriate ester, such as ethyl acetate, in the presence of a strong base like sodium ethoxide. The resulting β-diketone can then undergo a cyclocondensation reaction with hydrazine hydrate or its derivatives to yield the corresponding pyrazole.
Alternatively, the α-position of the propiophenone can be functionalized to introduce a suitable group for cyclization. For instance, formylation at the α-carbon using a reagent like ethyl formate in the presence of a base would yield a β-ketoaldehyde. This intermediate can readily react with hydrazines to form the pyrazole ring. The regioselectivity of the cyclization with substituted hydrazines is an important consideration in these syntheses.
Table 1: Hypothetical Synthesis of a Pyrazole Derivative
| Step | Reactant 1 | Reactant 2 | Reagents | Product |
| 1 | This compound | Ethyl acetate | Sodium ethoxide | 1-(4-Chloro-3-ethylphenyl)butane-1,3-dione |
| 2 | 1-(4-Chloro-3-ethylphenyl)butane-1,3-dione | Hydrazine hydrate | Acetic acid, Ethanol | 5-(4-Chloro-3-ethylphenyl)-3-methyl-1H-pyrazole |
Formation of Pyrimidine Scaffolds
Pyrimidine synthesis often relies on the condensation of a three-carbon component with a urea or thiourea derivative. A plausible route starting from this compound involves its conversion into an α,β-unsaturated ketone, a chalcone derivative. This can be accomplished through a condensation reaction with an appropriate aldehyde, for example, benzaldehyde, under basic conditions (Claisen-Schmidt condensation).
The resulting chalcone, 1-(4-Chloro-3-ethylphenyl)-3-phenylprop-2-en-1-one, possesses the requisite 1,3-dielectrophilic character to react with a dinucleophile like urea or thiourea. The reaction, typically carried out in the presence of a base such as potassium hydroxide in ethanol, proceeds via a Michael addition followed by intramolecular cyclization and dehydration to afford the corresponding dihydropyrimidine or pyrimidine-2-thione. Subsequent oxidation or tautomerization can lead to the aromatic pyrimidine ring.
Table 2: Hypothetical Synthesis of a Pyrimidine Derivative
| Step | Reactant 1 | Reactant 2 | Reagents | Product |
| 1 | This compound | Benzaldehyde | NaOH, Ethanol | 1-(4-Chloro-3-ethylphenyl)-3-phenylprop-2-en-1-one |
| 2 | 1-(4-Chloro-3-ethylphenyl)-3-phenylprop-2-en-1-one | Urea | KOH, Ethanol | 4-(4-Chloro-3-ethylphenyl)-6-phenylpyrimidin-2(1H)-one |
Construction of Isoxazole Rings
The synthesis of isoxazoles from 1,3-dicarbonyl compounds or their equivalents can be achieved by reaction with hydroxylamine. Similar to the pyrazole synthesis, this compound would first be converted to a β-dicarbonyl compound, such as 1-(4-Chloro-3-ethylphenyl)butane-1,3-dione.
The subsequent reaction of this β-diketone with hydroxylamine hydrochloride in a suitable solvent system, often in the presence of a base to liberate the free hydroxylamine, leads to the formation of the isoxazole ring. The reaction proceeds through the formation of a mono-oxime intermediate, followed by cyclization and dehydration. The regiochemical outcome of the cyclization is dependent on the differential reactivity of the two carbonyl groups in the β-dicarbonyl intermediate.
Table 3: Hypothetical Synthesis of an Isoxazole Derivative
| Step | Reactant 1 | Reactant 2 | Reagents | Product |
| 1 | This compound | Ethyl formate | Sodium methoxide | 3-(4-Chloro-3-ethylphenyl)-3-oxopropanal |
| 2 | 3-(4-Chloro-3-ethylphenyl)-3-oxopropanal | Hydroxylamine hydrochloride | Sodium acetate, Ethanol | 4-(4-Chloro-3-ethylphenyl)isoxazole |
Mechanistic Investigations of Reactions Involving 1 4 Chloro 3 Ethylphenyl Propan 1 One Analogues
Elucidation of Reaction Pathways and Intermediates
The synthesis of 1-(4-Chloro-3-ethylphenyl)propan-1-one and its analogues typically proceeds via a Friedel-Crafts acylation reaction. This classic example of electrophilic aromatic substitution involves the reaction of an acylating agent (like propanoyl chloride) with a substituted benzene (in this case, 1-chloro-2-ethylbenzene) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). chemguide.co.ukchemguide.co.uk
The reaction pathway can be elucidated through a two-step mechanism. msu.edu
Step 1: Formation of the Electrophile The first step involves the reaction between the acylating agent (propanoyl chloride) and the Lewis acid catalyst (AlCl₃) to form a highly reactive acylium ion. This ion is a potent electrophile. chemguide.co.uk
Step 2: Electrophilic Attack and Formation of the Sigma Complex The electron-rich aromatic ring of the 1-chloro-2-ethylbenzene attacks the acylium ion. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation known as the arenium ion or sigma complex. msu.eduijrar.org The presence of both a chloro and an ethyl group on the benzene ring influences the position of this attack. The ethyl group is an activating, ortho-, para-directing group, while the chloro group is a deactivating, ortho-, para-directing group. The directing effects of these substituents determine the regioselectivity of the acylation.
Step 3: Deprotonation and Regeneration of Aromaticity In the final step, a weak base, typically AlCl₄⁻ (formed from the catalyst), removes a proton from the sp³-hybridized carbon of the sigma complex. chemguide.co.uk This step restores the aromaticity of the ring, yielding the final ketone product, this compound, and regenerating the Lewis acid catalyst.
Transition State Analysis in Key Synthetic Steps
Transition state analysis provides a deeper understanding of the energy landscape of a reaction, focusing on the high-energy species that exist transiently between reactants, intermediates, and products. For the Friedel-Crafts acylation leading to analogues of this compound, the rate-determining step is typically the formation of the sigma complex. msu.edu
Computational studies on related electrophilic aromatic substitution reactions have been instrumental in characterizing the geometry and energy of the transition states. The transition state for the attack of the aromatic ring on the acylium ion involves the partial formation of the new carbon-carbon bond and a significant distortion of the planar aromatic ring. The positive charge is delocalized over the ring in this transition state, which is structurally similar to the sigma complex but at a higher energy level.
Kinetic Studies and Reaction Order Determination for Optimal Synthesis
Kinetic studies are essential for quantifying the rates of chemical reactions and for determining the dependence of the rate on the concentration of each reactant. For the Friedel-Crafts acylation, the reaction rate is typically found to be dependent on the concentrations of the aromatic substrate and the acylating agent-Lewis acid complex.
In many cases, the reaction exhibits second-order kinetics, being first order with respect to the aromatic substrate and first order with respect to the acylium ion precursor (the complex between the acyl chloride and the Lewis acid). researchgate.net This can be represented by the following rate law:
Rate = k[Aromatic Substrate][Acyl Chloride-Lewis Acid Complex]
Understanding the reaction order allows for the optimization of synthetic conditions. For instance, by controlling the concentrations of the reactants, the reaction can be driven to completion more efficiently, and side reactions can be minimized. Temperature also plays a crucial role; while higher temperatures can increase the reaction rate, they can also lead to undesirable side products. Therefore, kinetic studies help in finding the optimal balance of concentration and temperature for the synthesis of compounds like this compound.
Computational Mechanistic Studies
Computational chemistry has become an indispensable tool for investigating reaction mechanisms at the molecular level. For reactions involving analogues of this compound, computational methods provide detailed insights that complement experimental findings.
Density Functional Theory (DFT) for Reaction Energetics
Density Functional Theory (DFT) is a powerful computational method used to calculate the electronic structure of molecules and to map out the potential energy surface of a reaction. stackexchange.com DFT calculations can be used to determine the energies of reactants, products, intermediates, and transition states, thereby providing a quantitative picture of the reaction energetics. nih.govcoe.edu
For the Friedel-Crafts acylation to form substituted propiophenones, DFT calculations can be used to:
Calculate the activation energy for the formation of the sigma complex, which corresponds to the rate-determining step.
Determine the relative energies of the different possible regioisomeric sigma complexes, thus predicting the major product.
| Species | Relative Energy (kcal/mol) - DFT Calculation |
|---|---|
| Reactants (1-chloro-2-ethylbenzene + propanoyl chloride + AlCl₃) | 0.0 |
| Transition State (Formation of Sigma Complex) | +15 to +25 |
| Sigma Complex Intermediate | +5 to +10 |
| Products (this compound + HCl + AlCl₃) | -10 to -20 |
Note: The values in the table are representative for a typical Friedel-Crafts acylation and can vary depending on the specific substrates and computational methods used.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization
Natural Bond Orbital (NBO) analysis is a computational technique used to study the distribution of electron density in molecules and the interactions between orbitals. wikipedia.org It provides a chemical intuition-friendly picture of bonding and charge delocalization. uni-muenchen.dematerialsciencejournal.orgtaylorandfrancis.com
In the context of reactions involving this compound analogues, NBO analysis can be applied to the sigma complex intermediate to understand how the positive charge is delocalized throughout the aromatic ring. periodicodimineralogia.it The analysis can quantify the extent of electron donation from the ethyl group and the electron-withdrawing effect of the chloro group. This is achieved by examining the occupancies of the bonding and antibonding orbitals and the delocalization interactions between them. materialsciencejournal.org
| Atom/Group | Calculated NBO Charge in Sigma Complex |
|---|---|
| Carbonyl Carbon | +0.8 to +1.0 |
| Ortho Carbon to Acyl Group | +0.2 to +0.3 |
| Para Carbon to Acyl Group | +0.2 to +0.3 |
| Ethyl Group | Slightly positive (donating) |
| Chloro Group | Negative (withdrawing from ring) |
Note: The values in the table are illustrative and represent the general trends in charge distribution for a sigma complex in a Friedel-Crafts acylation.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a computational method that visualizes the electrostatic potential on the electron density surface of a molecule. researchgate.net It is a useful tool for predicting the reactive sites for electrophilic and nucleophilic attack. researchgate.netmdpi.com
For a molecule like 1-chloro-2-ethylbenzene, the MEP map would show regions of negative potential (typically colored red or yellow) and positive potential (typically colored blue). The regions of highest negative potential indicate the most electron-rich areas, which are the most likely sites for electrophilic attack. In the case of 1-chloro-2-ethylbenzene, the MEP map would help to visually confirm the directing effects of the ethyl and chloro substituents, highlighting the positions most susceptible to acylation. nih.gov Similarly, for the final product, this compound, the MEP map would show a region of high positive potential around the carbonyl carbon, indicating its susceptibility to nucleophilic attack in subsequent reactions.
Fukui Functions and Average Local Ionization Energy (ALIE) Analysis
Computational chemistry provides powerful tools to predict the reactivity of molecules. Among these are Fukui functions and Average Local Ionization Energy (ALIE), which are rooted in density functional theory (DFT). These methods are instrumental in identifying the most probable sites for electrophilic and nucleophilic attack within a molecule.
Fukui Functions are used to describe the change in electron density at a specific point in a molecule when the total number of electrons is altered. Essentially, they help in pinpointing the atoms that are most susceptible to either donating or accepting electrons. The key parameters derived from Fukui functions are:
f+(r) : This function indicates the propensity of a site to accept an electron, thus highlighting potential sites for nucleophilic attack .
f-(r) : This function shows the propensity of a site to donate an electron, identifying likely locations for electrophilic attack .
f0(r) : This function is used to predict sites for radical attack .
By calculating the values of these functions for each atom in a molecule like this compound, one could generate a reactivity map. For instance, the carbonyl carbon of the propanone group is expected to be a primary site for nucleophilic attack due to the electron-withdrawing effect of the adjacent oxygen atom. Conversely, the electron-rich aromatic ring, influenced by the activating ethyl group and the deactivating but ortho-, para-directing chloro group, would present several potential sites for electrophilic attack.
Average Local Ionization Energy (ALIE) is another valuable descriptor of chemical reactivity. It represents the average energy required to remove an electron from any point in the space of a molecule. Regions with lower ALIE values correspond to areas where electrons are less tightly bound and are therefore more susceptible to electrophilic attack. An ALIE surface map for an analogue of this compound would likely show the lowest energy values located over the π-system of the aromatic ring, with specific minima indicating the most probable sites for electrophilic substitution. The interplay of the activating ethyl group and the deactivating chloro group would modulate the ALIE values across the benzene ring.
While the theoretical frameworks for Fukui functions and ALIE are well-established, their application to this compound and its direct analogues has not been documented in the available scientific literature. Consequently, no specific data tables or detailed research findings can be presented at this time. Future computational studies on this compound would be necessary to provide quantitative insights into its reactivity based on these theoretical models.
Advanced Spectroscopic Characterization and Structural Elucidation of 1 4 Chloro 3 Ethylphenyl Propan 1 One and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise arrangement of atoms in 1-(4-Chloro-3-ethylphenyl)propan-1-one can be determined.
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The aromatic region is expected to show a complex splitting pattern due to the trisubstituted benzene ring. The proton at the C2 position, being ortho to the electron-withdrawing carbonyl group, would likely appear as a doublet at the most downfield position among the aromatic protons. The proton at the C5 position, situated between the chloro and ethyl groups, is expected to be a doublet, while the proton at the C6 position, ortho to the chloro group, would likely be a doublet of doublets.
In the aliphatic region, the ethyl group attached to the aromatic ring will present as a quartet for the methylene protons (CH₂) and a triplet for the methyl protons (CH₃). The propanoyl group will show a quartet for the methylene protons (CH₂) adjacent to the carbonyl group and a triplet for the terminal methyl protons (CH₃). The electron-withdrawing effect of the carbonyl group will cause the adjacent methylene protons to be shifted downfield.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic-H (C2) | 7.8 - 8.0 | d | ~2.0 |
| Aromatic-H (C6) | 7.5 - 7.7 | dd | ~8.0, ~2.0 |
| Aromatic-H (C5) | 7.3 - 7.5 | d | ~8.0 |
| -CO-CH₂- (Propanoyl) | 2.9 - 3.1 | q | ~7.2 |
| Ar-CH₂- (Ethyl) | 2.6 - 2.8 | q | ~7.6 |
| Ar-CH₂-CH₃ (Ethyl) | 1.2 - 1.4 | t | ~7.6 |
| -CO-CH₂-CH₃ (Propanoyl) | 1.1 - 1.3 | t | ~7.2 |
Note: Predicted values are based on the analysis of substituent effects and data from analogous compounds. Actual experimental values may vary.
The ¹³C NMR spectrum of this compound is predicted to display eleven distinct signals, corresponding to each unique carbon atom in the molecule. The carbonyl carbon of the propanone group is expected to have the most downfield chemical shift, typically in the range of 195-205 ppm. The aromatic carbons will resonate in the region of 125-145 ppm, with their specific shifts influenced by the attached substituents. The carbon bearing the chloro group (C4) and the carbon attached to the carbonyl group (C1) will be significantly deshielded. The aliphatic carbons of the ethyl and propanoyl groups will appear in the upfield region of the spectrum.
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O | 199 - 202 |
| C1 (Aromatic) | 135 - 138 |
| C4 (Aromatic, C-Cl) | 133 - 136 |
| C3 (Aromatic, C-Et) | 142 - 145 |
| C2, C6 (Aromatic) | 128 - 132 |
| C5 (Aromatic) | 126 - 129 |
| -CO-CH₂- (Propanoyl) | 30 - 35 |
| Ar-CH₂- (Ethyl) | 25 - 30 |
| Ar-CH₂-CH₃ (Ethyl) | 14 - 17 |
| -CO-CH₂-CH₃ (Propanoyl) | 8 - 12 |
Note: Predicted values are based on the analysis of substituent effects and data from analogous compounds. Actual experimental values may vary.
Two-dimensional NMR techniques are instrumental in confirming the structural assignments made from 1D NMR data.
COSY (Correlation Spectroscopy): A COSY spectrum of this compound would be expected to show correlations between adjacent protons. Key expected correlations include those between the aromatic protons on adjacent carbons, the methylene and methyl protons of the ethyl group, and the methylene and methyl protons of the propanoyl group.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum directly correlates each proton to the carbon atom to which it is attached. This would confirm the assignments of the protonated carbons in the molecule.
Vibrational Spectroscopy
Vibrational spectroscopy provides information about the functional groups and bonding within a molecule through the analysis of its vibrational modes.
The FT-IR spectrum of this compound is predicted to be characterized by several key absorption bands. A strong, sharp band corresponding to the C=O stretching vibration of the ketone is expected in the region of 1680-1700 cm⁻¹. The aromatic C-H stretching vibrations would likely appear as a series of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl and propanoyl groups are expected to be observed just below 3000 cm⁻¹. The spectrum would also feature bands corresponding to aromatic C=C stretching in the 1450-1600 cm⁻¹ region and a C-Cl stretching vibration, which is typically found in the fingerprint region.
Predicted FT-IR Data for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3050 - 3100 | Weak to Medium |
| Aliphatic C-H Stretch | 2850 - 2980 | Medium to Strong |
| C=O Stretch (Ketone) | 1680 - 1700 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium |
| C-H Bend (Aliphatic) | 1370 - 1470 | Medium |
| C-Cl Stretch | 700 - 850 | Medium to Strong |
Note: Predicted values are based on characteristic group frequencies and data from analogous compounds. Actual experimental values may vary.
Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound is expected to show a strong band for the symmetric stretching of the aromatic ring. The C=O stretching vibration, while strong in the IR spectrum, is often weaker in the Raman spectrum. The C-H stretching and bending vibrations will also be present. The C-Cl stretch is also expected to be Raman active. Due to the non-polar nature of many of the bonds in the aromatic ring and alkyl chains, Raman spectroscopy can be particularly useful for observing skeletal vibrations.
Predicted Raman Data for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3050 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2980 | Strong |
| C=O Stretch (Ketone) | 1680 - 1700 | Weak to Medium |
| Aromatic Ring Stretch | 1580 - 1610 | Strong |
| C-Cl Stretch | 700 - 850 | Medium |
Note: Predicted values are based on characteristic group frequencies and data from analogous compounds. Actual experimental values may vary.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an indispensable tool in the analytical chemist's arsenal, offering high sensitivity and specificity for the determination of molecular weights and the study of fragmentation pathways, which aids in structural elucidation.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allow for the determination of the elemental composition of a molecule. This technique is crucial for distinguishing between compounds that have the same nominal mass but different chemical formulas. For a compound like this compound, HRMS can confirm its elemental composition of C₁₁H₁₃ClO.
The high mass accuracy, typically within a few parts per million (ppm), is achieved using advanced mass analyzers such as Time-of-Flight (TOF) or Orbitrap. The ability to obtain accurate mass measurements is essential for the unambiguous identification of unknown compounds or for confirming the identity of synthesized molecules.
Table 1: Theoretical vs. Measured Mass of a Substituted Propiophenone (B1677668) Analogue
| Compound Analogue | Molecular Formula | Theoretical Exact Mass (m/z) | Measured Exact Mass (m/z) | Mass Error (ppm) |
| 1-(4-ethylphenyl)propan-1-one | C₁₁H₁₄O | 162.1045 | 162.1042 | -1.85 |
Note: This table is illustrative and based on typical performance of HRMS instruments.
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. In GC-MS, the gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed mass spectra of each component. For this compound, GC-MS analysis would provide its retention time, a characteristic property under specific chromatographic conditions, and its electron ionization (EI) mass spectrum.
The EI mass spectrum reveals the molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern is a molecular fingerprint that provides significant structural information. For propiophenone and its analogues, characteristic fragmentation patterns include the loss of the ethyl group and cleavage at the carbonyl group. For instance, the mass spectrum of the related compound 1-(4-Ethylphenyl)propan-1-one shows a prominent peak corresponding to the loss of an ethyl radical (-29 Da) to form a stable acylium ion.
Table 2: Characteristic GC-MS Fragmentation Ions for Propiophenone Analogues
| Compound Analogue | Molecular Ion (M⁺, m/z) | Key Fragment Ion (m/z) | Corresponding Neutral Loss |
| Propiophenone | 134 | 105 | C₂H₅ |
| 1-(4-Ethylphenyl)propan-1-one | 162 | 133 | C₂H₅ |
Liquid chromatography-mass spectrometry (LC-MS) is a versatile technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is particularly useful for the analysis of less volatile or thermally labile compounds. In recent years, LC-MS/MS methods have become standard for the quantitative analysis of a wide range of compounds in complex matrices mdpi.com.
For the analysis of this compound and its analogues, a reversed-phase LC method coupled with a tandem mass spectrometer (MS/MS) would be employed. Using electrospray ionization (ESI), the protonated molecule [M+H]⁺ is typically observed as the precursor ion. Collision-induced dissociation (CID) of this precursor ion generates a series of product ions, which are characteristic of the molecule's structure. This technique, often referred to as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides high selectivity and sensitivity for quantitative studies.
Table 3: Precursor and Product Ions for LC-MS/MS Analysis of a Propiophenone Analogue
| Compound Analogue | Precursor Ion [M+H]⁺ (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| 1-(4-hydroxyphenyl)propan-1-one | 167 | 121 | 93 |
Note: The fragmentation data is for a structurally related compound and serves as an example of the type of data obtained from LC-MS/MS.
X-ray Crystallography and Solid-State Structure Analysis
Single-crystal X-ray diffraction analysis of a suitable crystal of this compound would reveal its precise molecular geometry. For its close analogue, 1-(4-chlorophenyl)propan-1-one, X-ray studies have been conducted. Such studies on related structures, like 1-(4-chlorophenyl)-2-(dimethylamino)propan-1-one hydrochloride, show that the conformation of the propanone side chain relative to the phenyl ring is a key structural feature mdpi.com. The dihedral angle between the plane of the phenyl ring and the plane of the carbonyl group is a critical parameter that defines the molecular conformation.
In the solid state, the ethyl group and the propanone moiety will adopt a conformation that minimizes steric hindrance and optimizes intermolecular interactions. For chiral analogues, X-ray crystallography can unambiguously determine the absolute stereochemistry.
The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. A detailed analysis of the crystal structure of an analogue, 1-(4-chlorophenyl)propan-1-one, reveals the presence of weak C—H⋯O hydrogen bonds and π–π stacking interactions. researchgate.net
Table 4: Intermolecular Interactions in the Crystal Structure of 1-(4-chlorophenyl)propan-1-one
| Interaction Type | Donor | Acceptor | Distance (Å) |
| C—H⋯O Hydrogen Bond | C—H | O=C | ~2.5 - 2.7 |
| π–π Stacking | Phenyl Ring Centroid | Phenyl Ring Centroid | ~3.5 - 3.8 |
Note: The distances are typical values for such interactions and are based on the published structure of the analogue.
Absolute Configuration Determination
The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry, with profound implications in fields such as pharmacology and materials science. For chiral ketones like this compound and its analogues, which possess a stereogenic center at the α-position to the carbonyl group, the spatial arrangement of substituents around this center can be elucidated using a variety of chiroptical spectroscopic techniques. These methods rely on the differential interaction of chiral molecules with circularly polarized light. The primary techniques employed for this purpose are Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Optical Rotatory Dispersion (ORD). The assignment of the absolute configuration is typically achieved by comparing experimentally obtained spectra with those predicted by quantum chemical calculations for a known configuration (e.g., the R or S enantiomer).
Vibrational Circular Dichroism (VCD) Spectroscopy
Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orgbruker.com This technique is particularly sensitive to the three-dimensional arrangement of atoms and can provide detailed structural information. wikipedia.org For a molecule such as this compound, the VCD spectrum would exhibit characteristic signals in the mid-infrared region, corresponding to its vibrational modes.
The process of determining the absolute configuration using VCD involves the following steps:
Conformational Analysis: The first step is to identify the most stable conformations of the molecule through computational methods, as the observed VCD spectrum is a population-weighted average of the spectra of all contributing conformers.
Quantum Chemical Calculations: For each stable conformer of a chosen enantiomer (e.g., the R-enantiomer), the VCD spectrum is calculated using quantum chemical methods, such as Density Functional Theory (DFT). wikipedia.org
Spectral Comparison: The calculated spectrum is then compared with the experimental VCD spectrum. A good agreement between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration.
For ketones, the carbonyl (C=O) stretching vibration, typically observed between 1600 and 1800 cm⁻¹, is often a strong and informative band in the VCD spectrum. The sign and intensity of this VCD signal are highly sensitive to the chiral environment around the carbonyl group.
Table 1: Hypothetical VCD Data for the Carbonyl Stretch of (R)-1-(4-Chloro-3-ethylphenyl)propan-1-one
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Experimental ΔA (x 10⁻⁵) | Calculated Frequency (cm⁻¹) | Calculated Rotational Strength (esu² cm²) |
| C=O Stretch | 1685 | +2.5 | 1690 | +3.8 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Electronic Circular Dichroism (ECD) Spectroscopy
Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet and visible light. nih.govencyclopedia.pub This technique is particularly useful for molecules containing chromophores, such as the aromatic ring and the carbonyl group in this compound. nih.gov The ECD spectrum is characterized by Cotton effects, which are positive or negative bands corresponding to electronic transitions. libretexts.org
The determination of absolute configuration by ECD follows a similar approach to that of VCD:
Conformational Search: A thorough conformational analysis is performed to identify low-energy conformers.
TD-DFT Calculations: Time-Dependent Density Functional Theory (TD-DFT) is commonly used to calculate the ECD spectra for the stable conformers of a specific enantiomer. nih.govnih.gov
Comparison and Assignment: The calculated, population-weighted average ECD spectrum is compared to the experimental spectrum. A match between the signs and shapes of the Cotton effects confirms the absolute configuration. nih.gov
For aromatic ketones, the n → π* transition of the carbonyl group and the π → π* transitions of the aromatic ring typically give rise to distinct Cotton effects in the ECD spectrum.
Table 2: Illustrative ECD Data for (S)-1-(4-Chloro-3-ethylphenyl)propan-1-one
| Electronic Transition | Experimental Wavelength (nm) | Experimental Δε (L mol⁻¹ cm⁻¹) | Calculated Wavelength (nm) | Calculated Rotatory Strength (cgs) |
| n → π* (C=O) | 320 | +1.8 | 315 | +2.2 |
| π → π* (Aromatic) | 250 | -5.3 | 248 | -6.1 |
Note: The data in this table is illustrative and not based on experimental measurements of the specific compound.
Optical Rotatory Dispersion (ORD)
Optical Rotatory Dispersion (ORD) is the measurement of the change in optical rotation of a substance with the wavelength of light. wikipedia.orgslideshare.net ORD curves that show a peak and a trough in the vicinity of an absorption band are said to exhibit a Cotton effect. libretexts.orgslideshare.net The sign of the Cotton effect can be correlated with the absolute configuration of the molecule.
While ORD is an older technique, it can still provide valuable information for structural elucidation. libretexts.orgleidenuniv.nl The relationship between ORD and ECD is described by the Kronig-Kramers transforms, meaning that they are two manifestations of the same underlying phenomenon.
The application of ORD for absolute configuration determination involves analyzing the shape and sign of the Cotton effect associated with the electronic transitions of the chromophores present in the molecule. For this compound, the carbonyl chromophore would be the primary focus of an ORD study.
Table 3: Example of ORD Data Showing a Positive Cotton Effect for an Analogue
| Wavelength (nm) | Specific Rotation [α] (degrees) |
| 700 | +50 |
| 589 (D-line) | +80 |
| 350 (Peak) | +1200 |
| 320 (Crossover) | 0 |
| 290 (Trough) | -800 |
Note: This data represents a hypothetical positive Cotton effect and is for illustrative purposes.
Theoretical and Computational Chemistry Studies on 1 4 Chloro 3 Ethylphenyl Propan 1 One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.
Electronic Structure Analysis
The analysis of a molecule's electronic structure provides deep insights into its reactivity, stability, and electronic properties.
Non-Linear Optical (NLO) Properties Prediction
NLO materials are important in technologies like telecommunications and optical computing. Computational methods can predict the NLO response of a molecule by calculating properties like the dipole moment, polarizability, and first-order hyperpolarizability. These calculations would indicate whether 1-(4-Chloro-3-ethylphenyl)propan-1-one has potential as an NLO material, but the necessary computational studies have not been published.
Molecular Dynamics (MD) Simulations for Solvation Studies
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules. In the context of this compound, MD simulations can provide profound insights into its behavior when dissolved in a solvent, a process known as solvation. These simulations model the interactions between the solute (this compound) and the surrounding solvent molecules at an atomic level, offering a dynamic picture of the solvation process that is often inaccessible through experimental techniques alone.
The primary goal of these simulations is to understand the structure and energetics of the solvation shell—the layer of solvent molecules immediately surrounding the solute. The arrangement of these solvent molecules is dictated by various intermolecular forces, including hydrogen bonds, dipole-dipole interactions, and van der Waals forces. The specific functional groups on this compound, namely the carbonyl group (C=O), the chloro-substituted aromatic ring, and the ethyl group, play distinct roles in orchestrating these interactions.
A typical MD simulation involves defining a "box" containing one molecule of the solute and a large number of solvent molecules. The interactions between all atoms are described by a force field, which is a set of parameters and equations that approximate the potential energy of the system. By solving Newton's equations of motion for this system, the trajectory of each atom can be tracked over time, revealing how the solvent molecules organize themselves around the solute.
Detailed research findings from such simulations would typically focus on several key analyses:
Radial Distribution Functions (RDFs): An RDF, denoted as g(r), describes the probability of finding a solvent atom at a distance 'r' from a specific atom of the solute. Peaks in the RDF plot indicate the positions of the solvation shells. For this compound in a protic solvent like water, one would expect a sharp first peak in the RDF between the carbonyl oxygen and water's hydrogen atoms, indicative of strong hydrogen bonding.
Coordination Numbers: By integrating the first peak of the RDF, one can calculate the coordination number, which represents the average number of solvent molecules in the first solvation shell. This provides a quantitative measure of the immediate solvent environment around different parts of the molecule.
Solvent Orientational Ordering: MD simulations can reveal how solvent molecules orient themselves in response to the solute's different functional groups. For instance, water molecules are expected to orient their hydrogen atoms towards the electronegative carbonyl oxygen and their oxygen atoms towards the hydrogens of the ethyl group.
Hydrogen Bond Dynamics: The simulations allow for the analysis of the number, lifetime, and geometry of hydrogen bonds formed between the solute and protic solvents. The carbonyl oxygen of this compound is the primary hydrogen bond acceptor site.
The following data tables represent the type of quantitative results that would be generated from MD simulations of this compound in two common solvents: polar water (H₂O) and non-polar carbon tetrachloride (CCl₄).
Interactive Data Table: Radial Distribution Function (RDF) Maxima
This table shows the distance (r) in angstroms (Å) corresponding to the first and second peaks of the radial distribution function, indicating the most probable locations of the first and second solvation shells around specific atoms of the solute.
| Solute Atom | Solvent | First Peak (r, Å) | Second Peak (r, Å) |
| Carbonyl Oxygen | Water | 1.85 | 3.50 |
| Carbonyl Oxygen | Carbon Tetrachloride | 3.20 | 6.10 |
| Chlorine Atom | Water | 3.15 | 5.80 |
| Chlorine Atom | Carbon Tetrachloride | 3.60 | 6.90 |
| Aromatic Ring (Center) | Water | 3.50 | 6.50 |
| Aromatic Ring (Center) | Carbon Tetrachloride | 4.00 | 7.50 |
Interactive Data Table: Solvation Shell Coordination Numbers
This table details the average number of solvent molecules found within the first solvation shell of key atoms or functional groups of the solute molecule, as calculated by integrating the RDF up to its first minimum.
| Solute Atom/Group | Solvent | Coordination Number |
| Carbonyl Oxygen | Water | 3.2 |
| Carbonyl Oxygen | Carbon Tetrachloride | 4.5 |
| Chlorine Atom | Water | 5.9 |
| Chlorine Atom | Carbon Tetrachloride | 6.8 |
These simulated results would demonstrate that in water, a dense and highly structured solvation shell forms around the polar carbonyl group due to strong hydrogen bonding. Conversely, the hydrophobic ethyl group and the aromatic ring would disrupt the local hydrogen-bonding network of water. In a non-polar solvent like carbon tetrachloride, the interactions would be weaker, governed by dispersion forces, resulting in less defined and more loosely packed solvation shells. Such computational studies are invaluable for predicting the solubility and partitioning behavior of this compound, which are critical parameters in fields ranging from medicinal chemistry to environmental science.
Applications and Utility of 1 4 Chloro 3 Ethylphenyl Propan 1 One and Its Derivatives in Organic Synthesis
Intermediate in the Synthesis of More Complex Organic Molecules
The strategic placement of the chloro and ethyl groups on the phenyl ring, combined with the propan-1-one side chain, makes 1-(4-chloro-3-ethylphenyl)propan-1-one a useful intermediate in multi-step synthetic pathways. libretexts.org Organic chemists can leverage the reactivity of the carbonyl group for various transformations, such as reductions to alcohols, additions of nucleophiles, and condensations to form larger, more intricate molecules. pressbooks.pub These subsequent molecules can be key components in the synthesis of pharmaceuticals and other biologically active compounds. illinois.edu
The presence of the halogen atom also provides a handle for cross-coupling reactions, a powerful tool in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This allows for the introduction of diverse substituents onto the aromatic ring, further expanding the molecular complexity and diversity achievable from this starting material.
Building Block for Heterocyclic Systems
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry. nih.govopenmedicinalchemistryjournal.com Propiophenone (B1677668) derivatives are known precursors for the synthesis of various heterocyclic systems. For instance, research has demonstrated the synthesis of novel 1,3,4-oxadiazole (B1194373) derivatives from similar propiophenone precursors. nih.govresearchgate.net This suggests a potential pathway where this compound could be converted to a corresponding 3-(4-chloro-3-ethylbenzoyl)propionic acid, which can then undergo cyclization with various aryl acid hydrazides to form 2,5-disubstituted-1,3,4-oxadiazoles. These oxadiazole scaffolds are known to exhibit a wide range of pharmacological activities.
Furthermore, the ketone functionality can participate in condensation reactions with various binucleophiles to construct a wide array of nitrogen- and sulfur-containing heterocycles. researchgate.netscience.govnih.gov For example, reaction with hydrazines could yield pyrazoles, while reaction with hydroxylamine (B1172632) could lead to isoxazoles. The specific substitution pattern of this compound would impart unique physicochemical properties to the resulting heterocyclic compounds.
Precursor for Chirally Pure Compounds
Chirality plays a crucial role in the efficacy and safety of many pharmaceutical compounds. nih.govorganic-chemistry.org The asymmetric reduction of prochiral ketones is a fundamental and widely employed strategy for the synthesis of enantiomerically pure secondary alcohols, which are valuable chiral building blocks. nih.govmdpi.com Biocatalytic reductions, utilizing enzymes or whole microbial cells, are often favored for their high enantioselectivity and mild reaction conditions. nih.gov
The carbonyl group of this compound can be stereoselectively reduced to the corresponding chiral alcohol, 1-(4-chloro-3-ethylphenyl)propan-1-ol. This transformation can be achieved using various chiral catalysts or biocatalysts, yielding either the (R)- or (S)-enantiomer with high optical purity. These chiral alcohols can then serve as versatile intermediates for the synthesis of more complex chiral molecules, where the stereochemistry of the hydroxyl group directs the formation of subsequent stereocenters.
Table 1: Potential Chiral Reduction of this compound
| Catalyst/Method | Product | Potential Enantiomeric Excess (e.e.) |
| Chiral Ruthenium Catalysts | (R)- or (S)-1-(4-chloro-3-ethylphenyl)propan-1-ol | High |
| Ketoreductases (Biocatalysis) | (S)-1-(4-chloro-3-ethylphenyl)propan-1-ol | >99% |
| Yeast-mediated reduction | (S)-1-(4-chloro-3-ethylphenyl)propan-1-ol | High |
Reagent for Derivatization in Synthetic Schemes
In the context of synthetic schemes, derivatization refers to the transformation of a functional group into a derivative to achieve a specific synthetic goal, such as protecting a reactive site or activating a group for a subsequent reaction. imperial.ac.uk The carbonyl group of this compound can be derivatized to protect it while transformations are carried out on other parts of the molecule. For example, it can be converted into an acetal (B89532) or ketal, which are stable to many reaction conditions but can be easily cleaved to regenerate the ketone.
Furthermore, while not a classical derivatizing agent for analytical purposes, in a broader synthetic sense, this compound can be used to introduce the "this compound" moiety into a larger molecule. This can be achieved through reactions such as the Mannich reaction, where the ketone, an amine, and an aldehyde react to form a β-amino-ketone, also known as a Mannich base. chromatographyonline.com These derivatives can then be further elaborated in a synthetic sequence. chromatographyonline.com
Emerging Research Directions and Future Perspectives
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of substituted propiophenones traditionally relies on methods like Friedel-Crafts acylation, which often involves harsh Lewis acids and chlorinated solvents. google.comgoogleapis.com Future research is increasingly focused on developing greener, more sustainable alternatives that offer high efficiency, reduced waste, and improved safety profiles.
Key areas for development include:
Catalytic Vapor-Phase Reactions: An alternative to traditional methods is the vapor-phase cross-decarboxylation process, where a substituted benzoic acid reacts with propionic acid at high temperatures over a catalyst. google.comgoogleapis.com This approach can mitigate the use of corrosive Lewis acids, although challenges remain in controlling byproduct formation. google.comgoogleapis.com
One-Pot Syntheses: Streamlining synthetic sequences into one-pot procedures simplifies operations and reduces waste from intermediate purification steps. A method for synthesizing propiophenone (B1677668) compounds involves reacting propylbenzene with an organic acid, iodine, and tert-butyl hydroperoxide in a single step. google.com Adapting such methodologies for substituted propylbenzenes could provide an efficient route to 1-(4-Chloro-3-ethylphenyl)propan-1-one.
Biomass-Derived Feedstocks: A long-term goal in sustainable chemistry is the use of renewable feedstocks. Research into converting biomass-derived molecules, such as furfural derivatives, into aromatic compounds offers a pathway to reduce reliance on petrochemicals. ucl.ac.uk Developing routes from biomass to key intermediates like substituted benzenes would represent a significant leap in the sustainable production of compounds like this compound.
Table 1: Comparison of Synthetic Methodologies for Propiophenone Scaffolds
| Methodology | Typical Reagents/Catalysts | Advantages | Challenges & Future Research Focus |
|---|---|---|---|
| Friedel-Crafts Acylation | Propionyl chloride, AlCl₃ | Well-established, generally high yield | Stoichiometric Lewis acid, corrosive, waste disposal issues. google.comgoogleapis.com |
| Vapor-Phase Cross-Decarboxylation | Substituted benzoic acid, propionic acid, metal oxide catalyst | Avoids corrosive Lewis acids | High temperatures required, byproduct control, catalyst optimization. google.comgoogleapis.com |
| Oxidative One-Pot Synthesis | Substituted propylbenzene, organic acid, iodine, peroxide | Simplified procedure, reduced purification steps | Optimization for substituted substrates, understanding reaction mechanism. google.com |
| Bio-based Routes | Furfural derivatives from biomass | Sustainable feedstock, environmentally friendly. ucl.ac.uk | Multi-step processes, development of efficient catalytic conversions. ucl.ac.uk |
Exploration of Undiscovered Reactivities and Selectivities
The reactivity of this compound is dictated by the interplay of the ketone functional group and the substituted aromatic ring. Future research will focus on leveraging these features to uncover new chemical transformations and achieve high levels of selectivity (chemoselectivity, regioselectivity, and stereoselectivity). youtube.com
Chemoselectivity: The presence of multiple reactive sites—the carbonyl carbon, the α-protons, and the aromatic ring—allows for selective reactions. For instance, reactions can be directed to a specific functional group while leaving others intact. youtube.com
Regioselectivity: In electrophilic aromatic substitution, the directing effects of the electron-withdrawing chloro group and the electron-donating ethyl group are competitive. Understanding and controlling the position of further substitution on the phenyl ring is a key area of exploration. researchgate.netosi.lv Similarly, reactions at the α-position versus the carbonyl group represent another aspect of regioselectivity.
Stereoselectivity: Asymmetric reactions that create chiral centers, for example, through enantioselective reduction of the ketone or alkylation at the α-position, are of significant interest for pharmaceutical applications.
Potential reactions for exploration include oxidative condensation with 2-aminothiophenols to form complex benzothiazine derivatives, a reaction known to proceed with propiophenones. researchgate.net The specific substitution pattern of this compound may lead to unique reactivity or product distributions in such transformations.
Table 2: Potential Reactivities and Selectivities of this compound
| Reaction Type | Reactive Site | Controlling Factors | Potential Outcome/Research Goal |
|---|---|---|---|
| Electrophilic Aromatic Substitution | Aromatic Ring | Directing effects of Cl and Ethyl groups | Predictive control over positional isomers (regioselectivity). researchgate.net |
| Asymmetric Reduction | Carbonyl Group | Chiral catalysts/reagents | Formation of a single enantiomer of the corresponding alcohol (stereoselectivity). |
| α-Functionalization (e.g., Alkylation, Halogenation) | α-Carbon | Base, electrophile, reaction conditions | Selective functionalization at the α-position without side reactions (chemoselectivity). |
| Condensation Reactions | Carbonyl Group / α-Carbon | Reaction partners, catalyst | Synthesis of complex heterocyclic structures like benzothiazines. researchgate.net |
Application of Advanced Spectroscopic Techniques for In-Situ Monitoring
Optimizing chemical reactions requires a deep understanding of their kinetics, mechanisms, and the influence of various parameters. Process Analytical Technology (PAT) utilizes in-situ spectroscopic tools to monitor reactions in real-time, providing continuous data without the need for sampling. researchgate.netnih.gov This approach is crucial for improving the synthesis of compounds like this compound.
Vibrational Spectroscopy (FTIR and Raman): These non-destructive techniques are highly effective for reaction monitoring. researchgate.net Probes can be inserted directly into the reaction vessel to track the disappearance of reactants and the appearance of products by monitoring characteristic vibrational bands, such as the carbonyl stretch of the ketone. researchgate.netnih.gov This allows for precise determination of reaction endpoints and optimization of conditions like temperature and catalyst loading.
UV-Vis Spectroscopy: For reactions involving chromophoric species, UV-Vis spectroscopy can be used to monitor changes in concentration over time, providing valuable kinetic data. mdpi.com
The application of these techniques can lead to more robust, efficient, and safer manufacturing processes for fine chemicals and pharmaceutical intermediates. researchgate.net
Table 3: In-Situ Monitoring Techniques for the Synthesis of this compound
| Technique | Information Provided | Application in Synthesis |
|---|---|---|
| FTIR Spectroscopy | Real-time concentration of reactants, intermediates, and products by tracking functional group vibrations (e.g., C=O stretch). researchgate.netnih.gov | Monitoring reaction completion, identifying byproduct formation, optimizing reaction time. |
| Raman Spectroscopy | Complementary to FTIR, provides information on molecular structure and bond vibrations. Less interference from water. researchgate.net | Real-time analysis in aqueous media, monitoring catalyst state and reaction kinetics. |
| UV-Vis Spectroscopy | Concentration changes of UV-active species. mdpi.com | Kinetic studies for reactions involving changes in conjugation or chromophores. |
Predictive Modeling of Reactivity and Synthetic Accessibility through Computational Methods
Computational chemistry is becoming an indispensable tool in modern chemical research. By modeling molecules and reactions, it is possible to predict properties and outcomes, thereby guiding experimental work and saving significant time and resources.
Reactivity Prediction: Quantum mechanical methods like Density Functional Theory (DFT) can be used to calculate electron density maps and activation energies for reactions. nih.govresearchgate.net This allows for the prediction of the most likely sites for electrophilic or nucleophilic attack on this compound. Machine learning (ML) models are also being trained on large datasets of chemical reactions to predict outcomes and site selectivity with high accuracy. rsc.orgnih.gov
Synthetic Accessibility: Before attempting a synthesis, computational tools can estimate how difficult a molecule will be to make. nih.gov Synthetic Accessibility (SA) scores are calculated based on molecular complexity and a comparison to the structures of millions of known synthesized compounds. nih.gov This can help chemists prioritize synthetic targets and design more efficient routes. peerj.com
These predictive models enable a more rational approach to chemical synthesis, moving from trial-and-error to a design-oriented strategy.
Table 4: Computational Methods in the Study of this compound
| Computational Method | Objective | Predicted Properties |
|---|---|---|
| Density Functional Theory (DFT) | Predict intrinsic reactivity and reaction mechanisms. nih.gov | Electron distribution, molecular orbital energies, reaction activation barriers. |
| Machine Learning (ML) Models | Predict reaction outcomes and selectivity based on existing data. rsc.orgnih.gov | Major product of a reaction, regioselectivity, stereoselectivity. |
| Synthetic Accessibility (SA) Scoring | Estimate the ease of synthesis for a target molecule. nih.gov | A numerical score indicating synthetic complexity. |
Design and Synthesis of Structurally Diverse Derivatives for Chemical Space Exploration
"Chemical space" refers to the vast number of all possible molecules. univr.it Exploring this space is a central goal of drug discovery and materials science. This compound can serve as a starting scaffold for generating libraries of novel compounds, each with potentially unique biological or material properties.
The exploration can be systematic:
Aromatic Ring Modification: The chloro and ethyl groups can be replaced or supplemented with other functional groups to modulate electronic properties, solubility, and steric profile.
Side Chain Modification: The propyl chain can be altered. For example, reactions at the α- or β-positions can introduce new functional groups or build complex ring systems.
Carbonyl Group Derivatization: The ketone can be transformed into other functional groups like oximes, hydrazones, or heterocycles. For instance, derivatives containing a 1,3,4-oxadiazole (B1194373) moiety have been synthesized from similar propiophenone precursors. researchgate.net
Computational de novo design platforms can aid this process by generating virtual libraries of derivatives and predicting their properties, allowing researchers to prioritize the most promising candidates for synthesis. chemrxiv.orgyoutube.com For example, the synthesis of various 1,3-diphenyl-3-(phenylthio)propan-1-ones demonstrates how a core structure can be elaborated to create a family of compounds for biological evaluation. nih.gov
Table 5: Strategies for Generating Derivatives of this compound
| Modification Site | Synthetic Strategy | Example Derivative Type | Purpose |
|---|---|---|---|
| Aromatic Ring | Electrophilic/Nucleophilic aromatic substitution | Nitro-, amino-, or hydroxyl-substituted analogues | Tune electronic properties and intermolecular interactions. |
| Propyl Chain (α-position) | Alkylation, halogenation, condensation | α-Alkyl, α-halo, or cyclopropyl derivatives. google.com | Introduce steric bulk, new reactive handles, or conformational constraints. |
| Carbonyl Group | Condensation with hydrazines, hydroxylamines | Hydrazones, oximes, or heterocyclic adducts (e.g., oxadiazoles). researchgate.net | Fundamentally alter the core scaffold for new biological targets. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(4-Chloro-3-ethylphenyl)propan-1-one?
- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation, where a substituted benzene derivative (e.g., 4-chloro-3-ethylbenzene) reacts with a propanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Reaction conditions such as anhydrous solvents (e.g., dichloromethane) and controlled temperature (0–25°C) are critical to avoid side reactions like over-acylation or decomposition . Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%).
Q. How is the structural characterization of this compound performed?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR confirms the presence of the ethyl, chloro, and ketone groups. For example, the carbonyl (C=O) peak appears at ~205–210 ppm in ¹³C NMR.
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₁₁H₁₂ClO).
- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELXL ) resolves the 3D structure, confirming substituent positions and bond angles.
Q. What are the key physicochemical properties relevant to experimental handling?
- Methodological Answer :
- Solubility : Limited in polar solvents (e.g., water) but soluble in DMSO, chloroform, or THF.
- Stability : Hygroscopic; store under inert gas (N₂/Ar) at –20°C to prevent ketone oxidation or hydrolysis.
- Melting Point : Typically 80–85°C (varies with purity; differential scanning calorimetry recommended) .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., unexpected NMR splitting) be resolved?
- Methodological Answer :
- Multi-Technique Validation : Combine 2D NMR (COSY, HSQC) to assign overlapping signals.
- Computational Modeling : Density Functional Theory (DFT) simulations (e.g., Gaussian) predict NMR/IR spectra for comparison .
- Crystallographic Validation : X-ray structures provide definitive bond-length/angle data to resolve ambiguities .
Q. What strategies optimize reaction yield during scale-up synthesis?
- Methodological Answer :
- Catalyst Screening : Test alternatives to AlCl₃ (e.g., FeCl₃, ionic liquids) for improved selectivity .
- Process Optimization : Use flow chemistry for precise temperature control and reduced byproducts.
- In Situ Monitoring : ReactIR or HPLC tracks intermediate formation, enabling real-time adjustments .
Q. How can computational methods predict biological activity?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina simulate binding to target proteins (e.g., enzymes or receptors). Focus on the chloro-ethyl group’s hydrophobic interactions .
- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data from analogs .
- ADMET Prediction : SwissADME or pkCSM evaluates pharmacokinetic properties (e.g., CYP450 inhibition) .
Q. What experimental designs mitigate crystallographic disorder in X-ray studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
